molecular formula C5H12Cl2N2O B13463437 (5R)-5-aminopiperidin-2-one dihydrochloride

(5R)-5-aminopiperidin-2-one dihydrochloride

Cat. No.: B13463437
M. Wt: 187.06 g/mol
InChI Key: YURPXBDYYDFFLI-RZFWHQLPSA-N
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Description

(5R)-5-aminopiperidin-2-one dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-aminopiperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of imines followed by cyclization. For example, phenylsilane can be used to promote the formation and reduction of imines, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-aminopiperidin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane for reduction, water radical cations for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, avoiding the use of harsh chemicals or extreme temperatures.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced piperidine derivatives, and substituted piperidine compounds. These products have significant implications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of (5R)-5-aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5R)-5-aminopiperidin-2-one dihydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits

Properties

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.06 g/mol

IUPAC Name

(5R)-5-aminopiperidin-2-one;dihydrochloride

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H/t4-;;/m1../s1

InChI Key

YURPXBDYYDFFLI-RZFWHQLPSA-N

Isomeric SMILES

C1CC(=O)NC[C@@H]1N.Cl.Cl

Canonical SMILES

C1CC(=O)NCC1N.Cl.Cl

Origin of Product

United States

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